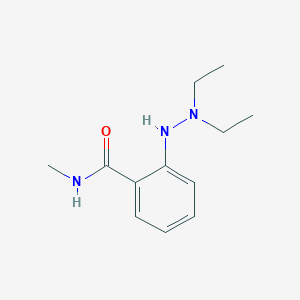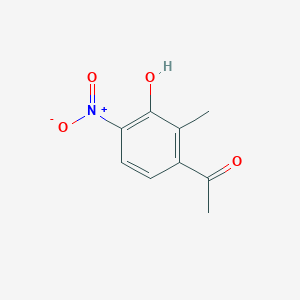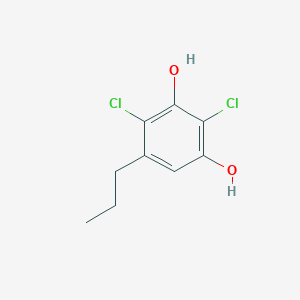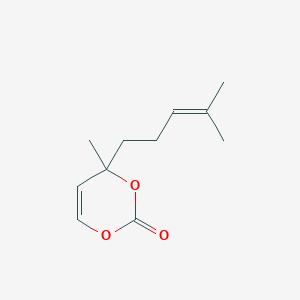
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide is a chemical compound with a unique structure that includes a hydrazine derivative and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethylhydrazinyl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 2,2-diethylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction could produce simpler amines .
Aplicaciones Científicas De Investigación
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diethylhydrazinyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, affecting their function. This interaction can lead to changes in cellular processes, enzyme activity, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity but different applications.
N,N-Dimethylhydrazine: Another hydrazine compound used in various chemical reactions and industrial processes.
Uniqueness
2-(2,2-Diethylhydrazinyl)-N-methylbenzamide is unique due to its specific structure, which combines a hydrazine derivative with a benzamide group.
Propiedades
Número CAS |
89568-78-5 |
|---|---|
Fórmula molecular |
C12H19N3O |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
2-(2,2-diethylhydrazinyl)-N-methylbenzamide |
InChI |
InChI=1S/C12H19N3O/c1-4-15(5-2)14-11-9-7-6-8-10(11)12(16)13-3/h6-9,14H,4-5H2,1-3H3,(H,13,16) |
Clave InChI |
APWZWHKTWDOMIE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)NC1=CC=CC=C1C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)


![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)



![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
